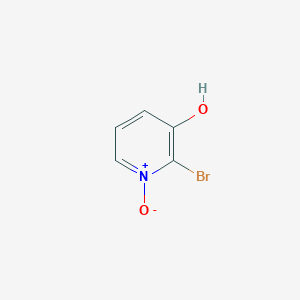

2-Bromo-3-hydroxypyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are highly significant in heterocyclic chemistry due to their utility as synthetic intermediates and their presence in biologically active molecules. chemicalbook.com The N-oxide moiety can function as a protecting group, an activating group, an oxidant, and a directing group in various chemical transformations. This functionality has led to their use in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. chemicalbook.comgoogle.com For instance, pyridine N-oxides are precursors to important drugs such as minoxidil (B1677147) and omeprazole. chemicalbook.comechemi.com

The N-O group can also act as a ligand in coordination chemistry and can be employed in the development of catalysts. echemi.com In the context of the specific molecule of interest, 2-Bromo-3-hydroxypyridine (B45599) 1-oxide, its significance is highlighted by its role as a synthetic intermediate for more complex heterocycles and its investigation as a potential therapeutic agent. Notably, its hydrobromide salt has been identified as an inhibitor of bromodomains, which are protein domains involved in the regulation of gene expression.

Overview of Reactivity Activation by N-Oxidation in Pyridine Systems

The N-oxidation of a pyridine ring profoundly impacts its reactivity. The parent pyridine molecule is relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, upon N-oxidation, the N-oxide group, being a strong resonance donor, increases the electron density at the C-2 (ortho) and C-4 (para) positions. chemicalbook.com This electronic redistribution activates these positions towards electrophilic attack. chemicalbook.com

Conversely, the N-oxide group also enhances the susceptibility of the alpha and gamma positions to nucleophilic attack, often following the initial reaction of the N-oxide oxygen with an electrophile. echemi.com This dual reactivity makes pyridine N-oxides exceptionally useful synthons. For example, treatment of pyridine N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines, a reaction not readily achievable with pyridine itself.

In the case of 2-Bromo-3-hydroxypyridine 1-oxide, the inherent reactivity conferred by the N-oxide group is modulated by the existing bromo and hydroxyl substituents. The compound is known to undergo reactions such as oxidation, reduction, and nucleophilic substitution of the bromine atom, making it a versatile building block in synthetic chemistry.

Structural and Electronic Features of Pyridine N-Oxides

The introduction of an oxygen atom to the pyridine nitrogen results in a molecule with distinct structural and electronic properties. Pyridine N-oxide is a planar molecule and possesses a strong dipole moment, significantly higher than that of pyridine. echemi.com The key feature is the semipolar N-O bond, which can be represented by resonance structures showing a positive charge on the nitrogen and a negative charge on the oxygen. nbinno.com This charge separation and the ability of the oxygen to donate electron density back into the ring are central to the unique reactivity of N-oxides. chemicalbook.com

Spectroscopic and crystallographic studies have provided detailed insights into their structure. For this compound hydrobromide, the pyridine ring maintains a planar conformation. The N-O bond length in this specific salt is reported to be 1.342 Å, which is slightly elongated, a characteristic potentially influenced by hydrogen bonding interactions within the crystal structure. The electronic properties, such as the distribution of electron density, are critical in determining the molecule's reactivity and its ability to interact with biological targets like bromodomains. thermofisher.com

Data Tables

Table 1: General Properties of Pyridine N-Oxide

| Property | Value | Reference |

| Chemical Formula | C₅H₅NO | |

| Molar Mass | 95.101 g·mol⁻¹ | |

| Appearance | Colourless, hygroscopic solid | |

| Melting Point | 65 to 66 °C | |

| Boiling Point | 270 °C | |

| Acidity (pKa of conjugate acid) | 0.8 | |

| Dipole Moment | 4.37 D | echemi.com |

Table 2: Properties of 2-Bromo-3-hydroxypyridine and its N-Oxide Derivatives

| Compound | 2-Bromo-3-hydroxypyridine | This compound | This compound hydrobromide |

| CAS Number | 6602-32-0 | 6602-29-5 | 1188265-57-7 |

| Molecular Formula | C₅H₄BrNO | C₅H₄BrNO₂ | C₅H₅Br₂NO₂ |

| Molecular Weight | 174.00 g/mol | 189.99 g/mol | 270.91 g/mol |

| Appearance | White to pale cream crystals/powder | Not specified | Not specified |

| Melting Point | 185-188 °C | Not specified | Not specified |

| Reference | chemicalbook.com | echemi.com |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-5-4(8)2-1-3-7(5)9/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWPAXQZFKGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633105 | |

| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-29-5 | |

| Record name | 3-Pyridinol, 2-bromo-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Strategies for 2 Bromo 3 Hydroxypyridine 1 Oxide

Preparation Routes to 2-Bromo-3-hydroxypyridine (B45599) Precursors

The primary precursor for the synthesis of 2-bromo-3-hydroxypyridine 1-oxide is 2-bromo-3-hydroxypyridine. The synthesis of this precursor can be achieved through various routes, often starting from more readily available pyridine (B92270) derivatives.

One common method involves the bromination of 3-hydroxypyridine (B118123). google.com A specific protocol describes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide (B78521), which is then added dropwise to a solution of liquid bromine while maintaining the temperature between 10-15°C. google.com After stirring for 2.5-3 hours at room temperature, the pH is adjusted to 7 to yield the crude product, which is then purified by recrystallization to obtain 2-bromo-3-hydroxypyridine with a reported yield of 70-75%. google.com

Another approach starts with 2-aminopyridine (B139424). This method involves diazotization in the presence of hydrobromic acid. orgsyn.org A detailed procedure involves adding 2-aminopyridine to 48% hydrobromic acid, followed by the dropwise addition of bromine at a low temperature (0°C or lower). orgsyn.org A solution of sodium nitrite (B80452) is then added, and after further stirring, the reaction mixture is neutralized to yield 2-bromopyridine (B144113). orgsyn.org This 2-bromopyridine can then be further functionalized to introduce the 3-hydroxy group.

A different synthetic pathway to a related precursor, 2-bromo-3-methoxypyridine (B21398), starts from 2-bromo-3-pyridinol. prepchem.com In this method, 2-bromo-3-pyridinol is reacted with methyl iodide in the presence of potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to yield 2-bromo-3-methoxypyridine. prepchem.com

The synthesis of 3-hydroxypyridine itself, a key starting material, can be achieved from 3-chloropyridine (B48278) by heating it with a basic hydroxide. google.com

Below is a table summarizing various preparation routes for precursors of this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Hydroxypyridine | NaOH (aq), Br2 | 2-Bromo-3-hydroxypyridine | 70-75% | google.com |

| 2-Aminopyridine | 48% HBr, Br2, NaNO2 | 2-Bromopyridine | - | orgsyn.org |

| 2-Bromo-3-pyridinol | CH3I, KOH, DMSO | 2-Bromo-3-methoxypyridine | 68% | prepchem.com |

| 3-Chloropyridine | NaOH, Propylene glycol | 3-Hydroxypyridine | 88% | google.com |

| 2-Amino-3-bromopyridine | NaNO2, H2SO4 | 3-Bromo-2-hydroxypyridine | 90% | chemicalbook.com |

N-Oxidation Protocols for Pyridine Derivatives and Precursors to this compound

The N-oxidation of the pyridine ring is a crucial step in forming the target compound. This transformation is typically achieved using oxidizing agents, with peracids being a common choice.

Oxidation with Peracids (e.g., m-Chloroperbenzoic Acid)

meta-Chloroperbenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines. researchgate.netwikipedia.orgorganic-chemistry.org It is a relatively stable and easy-to-handle peroxyacid. organic-chemistry.org The reaction involves the direct oxidation of the nitrogen atom in the pyridine ring. wikipedia.org

A general procedure for N-oxidation using m-CPBA involves adding the pyridine compound to a solvent like dichloromethane (B109758) at a low temperature (0-5°C), followed by the addition of m-CPBA. google.com The reaction is then typically stirred at room temperature for an extended period. google.com The use of m-CPBA in acetic acid has been described as a safe and practical procedure for N-oxidation, which was successfully implemented on a large scale. acs.org

Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another effective peracid for pyridine N-oxidation. orgsyn.orgcdnsciencepub.com A typical procedure involves adding peracetic acid to the pyridine derivative while maintaining the temperature, followed by a period of stirring. orgsyn.org

Alternative Oxidizing Agents

Besides peracids, other oxidizing agents can be employed for pyridine N-oxidation. Hydrogen peroxide is a green and economical oxidant, often used in combination with catalysts or acids. rsc.orgacs.org For instance, hydrogen peroxide in acetic acid can be used, with the reaction being an eco-friendly process that generates water as a byproduct. bme.hu

Other systems include:

Sodium perborate (B1237305) in acetic acid: This reagent is effective for the oxidation of various nitrogen-containing heterocycles to their N-oxides. organic-chemistry.org

Urea-hydrogen peroxide adduct (UHP): This stable and inexpensive reagent can be used for the solid-state oxidation of nitrogen heterocycles. organic-chemistry.org

Sodium percarbonate: This acts as an efficient oxygen source for the oxidation of tertiary nitrogen compounds in the presence of rhenium-based catalysts. organic-chemistry.org

Maleic anhydride (B1165640) derivatives: These can act as catalysts for N-oxidation using hydrogen peroxide, with the choice of derivative depending on the electronic properties of the pyridine substrate. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired N-oxide. Factors such as temperature, reaction time, and the stoichiometry of reagents play a significant role.

For instance, in a study on the N-oxidation of various pyridine derivatives, the reaction conditions were optimized by varying the residence time and temperature when using a microreactor. bme.hu It was found that for the N-oxidation with aqueous hydrogen peroxide in acetic acid, a residence time of 3 minutes at 50°C gave the best results. bme.hu

In another study, the optimization of a reaction involving pyridine N-oxide was carried out by adjusting the equivalents of reagents and the type and amount of acid catalyst. researchgate.net This highlights the importance of fine-tuning these parameters to achieve high conversion and yield.

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves modifying the precursor, 2-bromo-3-hydroxypyridine, before the N-oxidation step. For example, the synthesis of 2-bromo-3-methoxypyridine has been reported, which could then be subjected to N-oxidation to yield the corresponding N-oxide derivative. prepchem.com This reaction involves the methylation of the hydroxyl group of 2-bromo-3-pyridinol using methyl iodide and potassium hydroxide. prepchem.com

Microreactor Technology in Pyridine N-Oxide Synthesis

Microreactor technology has emerged as a valuable tool for chemical synthesis, offering advantages in safety, efficiency, and scalability. bme.hubme.hu The use of microreactors for the N-oxidation of pyridine derivatives has been explored, demonstrating significant improvements over traditional batch processes, especially when using environmentally friendly reagents like hydrogen peroxide. bme.huthieme-connect.compeeref.comorganic-chemistry.org

Key benefits of using microreactors for pyridine N-oxide synthesis include:

Enhanced Safety: The small reaction volume minimizes the risks associated with potentially exothermic or hazardous reactions. bme.hubme.hu

Precise Control: Microreactors allow for precise control over reaction parameters such as temperature and residence time, leading to better optimization and yields. bme.hu

Improved Efficiency: The high surface-to-volume ratio in microreactors enhances heat and mass transfer, often leading to shorter reaction times and higher conversions. bme.huorganic-chemistry.org

Scalability: Scaling up production is often more straightforward with microreactors compared to batch reactors. bme.huorganic-chemistry.org

One study demonstrated the N-oxidation of various pyridine derivatives in a glass microreactor using either m-CPBA or aqueous hydrogen peroxide in acetic acid. While no significant difference was observed with the expensive m-CPBA, the eco-friendly hydrogen peroxide method showed a significant improvement in continuous mode compared to the batch process. bme.hu Another study utilized a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide for the continuous flow N-oxidation of pyridines, achieving high yields and demonstrating long-term catalyst stability. thieme-connect.compeeref.comorganic-chemistry.org

The following table presents a selection of research findings on the use of microreactors in pyridine N-oxide synthesis.

| Oxidizing System | Reactor Type | Key Findings | Reference |

| m-CPBA / H2O2 in Acetic Acid | Glass Microreactor | Increased process safety; significant improvement with H2O2 in continuous mode. | bme.hu |

| H2O2 / TS-1 Catalyst | Packed-bed Microreactor | High yields (up to 99%), safer, greener, and more efficient than batch; over 800 hours of continuous operation. | thieme-connect.com, peeref.com, organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 3 Hydroxypyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For pyridine (B92270) derivatives, the position of substituents significantly influences the chemical shifts of the ring protons. In the case of 2-Bromo-3-hydroxypyridine (B45599) 1-oxide, the electron-withdrawing effects of the bromine atom, the hydroxyl group, and the N-oxide functionality lead to distinct downfield shifts for the aromatic protons.

The ¹H NMR spectrum of the related compound, 3-bromopyridine (B30812) N-oxide, shows signals in the aromatic region, with a doublet of doublets at 7.21-7.24 ppm, a doublet of quartets at 7.45-7.47 ppm, another doublet of quartets at 8.19-8.21 ppm, and a triplet at 8.39-8.40 ppm. rsc.org These complex splitting patterns arise from the coupling between adjacent protons on the pyridine ring.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-Bromo-3-hydroxypyridine 1-oxide are influenced by the electronegativity of the attached and neighboring atoms.

For instance, the ¹³C NMR spectrum of 3-bromopyridine N-oxide displays peaks at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm. rsc.org The carbon atom bonded to the electronegative bromine atom would be expected to have a specific chemical shift, as would the carbons adjacent to the nitrogen of the N-oxide and the hydroxyl-bearing carbon.

Investigation of Chemical Shifts and Coupling Patterns

The precise chemical shifts and coupling constants (J-values) are critical for the unambiguous assignment of each proton and carbon signal. youtube.com The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and their dihedral angle. In aromatic systems like pyridine, ortho, meta, and para couplings have characteristic ranges of values. youtube.com The analysis of these coupling patterns allows for the definitive placement of the substituents on the pyridine ring. The presence of different substituents, as in this compound, results in unique splitting for each of the ring protons, enabling a complete structural assignment. researchgate.net

Table 1: Representative NMR Data for Related Pyridine N-Oxides

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3-Bromopyridine N-Oxide | ¹H | 7.21-7.24 (dd), 7.45-7.47 (dq), 8.19-8.21 (dq), 8.39-8.40 (t) rsc.org |

| 3-Bromopyridine N-Oxide | ¹³C | 120.2, 125.9, 128.7, 137.7, 140.3 rsc.org |

| 2-Methylpyridine N-Oxide | ¹H | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) rsc.org |

| 2-Methylpyridine N-Oxide | ¹³C | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org |

Data presented is for structurally similar compounds to provide context for the expected spectral features of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-O stretching vibration of the N-oxide group typically appears around 1250–1350 cm⁻¹. Other bands corresponding to C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring would also be present.

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The analysis of both IR and Raman spectra allows for a comprehensive characterization of the functional groups within the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3200 |

| N-O | Stretching | ~1250–1350 |

| C-Br | Stretching | 500-600 |

| Aromatic C-H | Stretching | 3000-3100 |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The pyridine N-oxide chromophore exhibits characteristic absorption bands. The presence of substituents like bromine and a hydroxyl group will modify the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax). These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature and position of the substituent. The analysis of the UV/Vis spectrum helps to understand the electronic structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio.

The fragmentation of pyridine N-oxides under mass spectrometric conditions often involves characteristic losses. researchgate.net A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺) from the N-oxide group. researchgate.netconicet.gov.ar Another typical fragmentation is the loss of a hydroxyl radical ([M-17]⁺). researchgate.netconicet.gov.ar The fragmentation pattern can also involve the loss of the bromine atom or other small neutral molecules, providing valuable clues to the connectivity of the atoms in the parent molecule.

Table 3: Key Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine N-oxide |

| 2-Methylpyridine N-oxide |

| Pyridine |

| 2-Bromo-3-hydroxypyridine |

| 3-Hydroxypyridine (B118123) 1-oxide |

| 2-Bromopyridine (B144113) |

| 3-Hydroxypyridine |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While a detailed single-crystal X-ray diffraction study for the free base form of this compound is not extensively documented in the surveyed literature, structural information is available for its hydrobromide salt, this compound hydrobromide. Analysis of this salt reveals key structural features that are likely to be influential in the parent molecule as well.

In the hydrobromide salt, the pyridine ring maintains a planar conformation. The N-oxide functional group significantly influences the electronic distribution within the pyridine ring. Structural studies of the hydrobromide salt have reported an N-O bond length of approximately 1.342 Å. This bond length can be slightly elongated due to the influence of intermolecular forces such as hydrogen bonding.

For a definitive understanding of the molecular geometry and crystal packing of the free base, this compound, a dedicated single-crystal X-ray diffraction analysis would be required. Such a study would provide precise data on bond lengths and angles, as well as reveal the specific hydrogen bonding network and other intermolecular forces that govern its solid-state architecture.

Below is a table summarizing the available structural data for the hydrobromide salt of this compound.

| Structural Parameter | Value |

| Molecular Formula | C₅H₅Br₂NO₂ |

| N-O Bond Length | ~1.342 Å |

| O···H Hydrogen Bond Distance | ~1.59 Å |

| Pyridine Ring Conformation | Planar |

Tautomerism and Isomerism Investigations in the Context of Hydroxypyridine N-Oxides

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a well-established phenomenon in heterocyclic chemistry, particularly for molecules containing hydroxyl groups on a pyridine ring. Hydroxypyridine N-oxides, including this compound, are subject to this type of isomerism.

The principal tautomeric equilibrium for hydroxypyridine N-oxides involves the migration of a proton between the hydroxyl oxygen and the N-oxide oxygen. In the case of this compound, this equilibrium would exist between the 3-hydroxy-pyridine 1-oxide form and its tautomer, the 1-hydroxy-pyridin-3(1H)-one form.

Furthermore, 2- and 4-hydroxypyridines are known to exhibit a significant tautomeric shift towards the corresponding pyridone forms. nih.gov This is due to the aromaticity of the pyridone tautomer and the energetic advantage of a strong carbon-oxygen double bond (C=O). For this compound, the presence of the N-oxide group introduces additional electronic factors that influence the position of the tautomeric equilibrium. The N-oxide group is a strong electron-withdrawing group, which can affect the acidity of the hydroxyl proton and the stability of the respective tautomers.

The equilibrium between the "hydroxy" form and the "pyridone" form can be influenced by several factors, including the solvent, temperature, and pH. In many solvents, the pyridone-like tautomer is often the major species due to its aromatic character and the ability to form strong intermolecular hydrogen bonds. nih.gov

The study of isomeric hydroxypyridine N-oxides using techniques like mass spectrometry has shown that different isomers can be distinguished based on their complexation with metal cations. nih.gov For instance, 2-hydroxypyridine (B17775) N-oxide and 3-hydroxypyridine N-oxide exhibit different behaviors when complexed with various divalent and trivalent metal ions, allowing for their differentiation. nih.gov This suggests that the position of the hydroxyl group significantly impacts the electronic properties and coordinating ability of the molecule.

While specific experimental studies detailing the tautomeric equilibrium of this compound are not widely reported, the general principles governing hydroxypyridine N-oxides suggest that it will exist as a mixture of tautomers in solution. The exact ratio of these tautomers would depend on the specific conditions. Advanced spectroscopic techniques, such as variable-temperature NMR and pH-dependent UV-Vis spectroscopy, could be employed to experimentally resolve the tautomeric equilibria for this compound.

Computational Chemistry and Quantum Mechanical Studies on 2 Bromo 3 Hydroxypyridine 1 Oxide

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2-bromo-3-hydroxypyridine (B45599) 1-oxide, enabling the precise determination of its optimized molecular geometry and electronic characteristics. Through DFT calculations, a detailed picture of bond lengths, bond angles, and dihedral angles is achieved, offering a foundational understanding of the molecule's three-dimensional structure.

Key structural parameters derived from DFT calculations often include the length of the N-O bond, which is a defining feature of the pyridine (B92270) N-oxide moiety. For instance, in the hydrobromide salt form, the N-O bond length has been reported to be approximately 1.342 Å. This slight elongation can be attributed to the influence of hydrogen bonding interactions within the crystal lattice. The planarity of the pyridine ring is another critical aspect confirmed by these calculations, with a low root-mean-square deviation (r.m.s.d.) of 0.0088 Å, which contributes to the stabilization of intermolecular forces.

Ab Initio Calculations for High-Level Electronic Structure Analysis

To achieve a more refined understanding of the electronic landscape of 2-bromo-3-hydroxypyridine 1-oxide, high-level ab initio calculations are employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more accurate description of electron correlation effects. The insights gained from ab initio studies are crucial for validating the results obtained from DFT and for providing benchmark data on the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) analysis is a powerful tool for predicting the chemical reactivity and kinetic stability of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The specific energies of these orbitals and the resulting gap provide valuable information for understanding the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. For this compound, the MEP map highlights regions of negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. This predictive capability is invaluable for understanding how the molecule will interact with other chemical species.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is utilized to characterize the nature of chemical bonds and non-covalent interactions within the crystalline structure of this compound. By analyzing the topology of the electron density, AIM theory can identify bond critical points (BCPs) and provide information about the strength and nature of interactions, such as hydrogen bonds. For example, in the hydrobromide salt, AIM analysis can elucidate the properties of the O···H hydrogen bonds, which have been reported with distances of approximately 1.59 Å and play a crucial role in the crystalline packing.

Simulation of Spectroscopic Data (IR, UV/Vis) and Comparison with Experimental Results

Currently, there are no specific studies in the public domain that present simulated Infrared (IR) or Ultraviolet-Visible (UV/Vis) spectroscopic data for this compound. Computational chemistry techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these spectra. Such simulations provide valuable insights into the molecule's vibrational modes and electronic transitions. By comparing these theoretical spectra with experimental results, researchers can validate the computed molecular structure and gain a deeper understanding of its electronic properties. However, for this compound, this comparative analysis has not been published.

While computational studies have been performed on similar molecules, such as 2-bromo-3-hydroxy-6-methyl pyridine, these findings cannot be directly extrapolated to this compound due to the significant influence of the N-oxide functional group and the specific substitution pattern on the electronic structure and, consequently, the spectroscopic properties.

Theoretical Studies on Reaction Mechanisms and Transition States

Detailed theoretical investigations into the reaction mechanisms and transition states involving this compound are also absent from the available literature. Such studies are crucial for understanding the reactivity of the compound, predicting reaction outcomes, and optimizing synthetic pathways. For instance, computational modeling can elucidate the energetics of various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the N-oxide group.

General reactivity of pyridine N-oxides has been a subject of research, including photochemical rearrangements to afford 3-hydroxypyridines. These studies suggest complex mechanisms involving intermediates like oxaziridines and strained epoxide species. However, a specific computational analysis of the transition states and intermediates for reactions starting from this compound has not been documented. The N-oxide moiety is known to significantly alter the electronic properties of the pyridine ring, enhancing the electrophilicity at the 2- and 4-positions, which in turn influences its reactivity in nucleophilic substitution or cross-coupling reactions. A dedicated theoretical study would be necessary to quantify these effects and map out the potential energy surfaces for its specific reactions.

Coordination Chemistry and Ligand Properties of 2 Bromo 3 Hydroxypyridine 1 Oxide

Ligand Characterization and Coordination Modes

2-Bromo-3-hydroxypyridine (B45599) 1-oxide possesses distinct features that define its character as a ligand. The primary coordination sites are the oxygen atom of the N-oxide group and the oxygen atom of the hydroxyl group. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The N-oxide moiety enhances the electronic properties of the pyridine (B92270) ring, and both the N-oxide and hydroxyl groups can serve as O-donor sites for binding with transition metals. This chelation is a strong driving force for the formation of stable metal complexes. The coordination can lead to the formation of mononuclear complexes where one ligand binds to a single metal ion, or potentially polynuclear structures depending on the reaction stoichiometry and the coordination geometry of the metal. The presence of the bromine atom at the 2-position offers a site for further functionalization, although it is not typically involved in the initial coordination to the metal.

Similar N, O donor ligands, such as those derived from salicylaldehyde, have been shown to coordinate with metals like cobalt and manganese in a bidentate fashion through a phenolate (B1203915) oxygen and an imine nitrogen. iosrjournals.org By analogy, 2-Bromo-3-hydroxypyridine 1-oxide is expected to coordinate via its two oxygen atoms. The specific coordination mode would be definitively confirmed through techniques like X-ray crystallography on the resulting metal complexes.

Table 1: Ligand Properties of this compound

| Property | Description | Source |

|---|---|---|

| Potential Donor Atoms | Oxygen (from N-oxide), Oxygen (from hydroxyl group) | |

| Common Coordination Mode | Bidentate (O,O-chelation) | |

| Potential Metal Partners | Transition metals such as Cu(II), Fe(III), Co(II/III), Mn(II/III) | iosrjournals.org |

| Structural Feature | Forms a stable 5-membered chelate ring with metal ions. | |

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound would generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Based on synthetic procedures for similar heterocyclic ligands, the ligand would be dissolved in a solvent like ethanol (B145695) or methanol, followed by the addition of a metal salt (e.g., nitrates, chlorides, or acetates of cobalt, copper, or iron). iosrjournals.orgnih.gov The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. nih.gov Purification of the resulting solid complex can typically be achieved by recrystallization from a suitable solvent mixture. nih.govgoogle.com

The structural elucidation of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Coordination of the ligand to a metal center is expected to cause shifts in the vibrational frequencies of the N-O and O-H bonds. These characteristic shifts provide evidence of the ligand's involvement in complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Co(III) or Zn(II)), ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the pyridine ring protons and carbons upon coordination, confirming the binding mode. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment and geometry around the metal center. iosrjournals.org

Magnetic Susceptibility: This measurement helps determine the oxidation state and spin state of the metal ion in paramagnetic complexes, such as those of Mn(III) or Cu(II). iosrjournals.org

Table 2: Expected Spectroscopic Changes Upon Complexation

| Technique | Observation | Interpretation | Source |

|---|---|---|---|

| FTIR | Shift in N-O and O-H stretching frequencies | Confirmation of coordination through the N-oxide and hydroxyl groups | nih.gov |

| UV-Vis | Appearance of new absorption bands | d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands, indicating coordination geometry | iosrjournals.org |

| ¹H NMR | Changes in chemical shifts of aromatic protons | Alteration of the electronic environment of the pyridine ring upon metal binding | nih.gov |

Applications of Derived Metal Complexes in Catalysis and Materials Science

While specific applications for metal complexes of this compound are not yet widely reported, complexes derived from similar ligands have shown significant promise in catalysis and materials science.

Catalysis: The ability of the N-oxide and hydroxyl groups to chelate and stabilize transition metals suggests that its complexes could function as catalysts. For example, copper complexes with this ligand could be investigated for their potential in oxidation reactions, such as the oxidation of alcohols to ketones. Furthermore, molecular catalysts can be designed for specific processes like water oxidation. A molecular iridium catalyst, for instance, was shown to bind directly to metal oxide surfaces to create a robust heterogeneous catalyst. nih.gov A complex of this compound could potentially be anchored to surfaces like TiO₂ or ITO, creating a heterogenized catalyst with enhanced stability and recyclability. nih.gov

Materials Science: Complexes of heterocyclic ligands like terpyridines with transition metals can exhibit unique photoluminescent and sensor properties. nih.gov It is plausible that complexes of this compound could also display interesting photophysical behaviors. The ability to tune the electronic properties by changing the metal ion could lead to the development of novel materials for applications in sensors or molecular electronics. The strong chelating nature of such ligands often leads to the formation of stable complexes, which is a desirable trait for building robust molecular materials. nih.gov

Stability and Reactivity of Metal Complexes in Solution

The stability and reactivity of metal complexes in solution are governed by several factors, including the nature of the metal ion, the ligand itself, and the solvent conditions. For complexes of this compound, the bidentate chelate effect would confer significant thermodynamic stability.

The reactivity, particularly the rate of ligand substitution, is highly dependent on the central metal ion. uvic.ca For instance, water exchange rates for aqua ions vary dramatically across the d-block. uvic.ca Complexes of metal ions like Cr(II) and Cu(II) are often labile due to Jahn-Teller distortions, which elongates axial bonds and facilitates rapid ligand exchange. uvic.ca In contrast, complexes of ions like Co(III) are typically inert, meaning they undergo ligand substitution very slowly. iosrjournals.org

Applications of 2 Bromo 3 Hydroxypyridine 1 Oxide As a Building Block in Organic Synthesis

Utility in the Synthesis of Complex Heterocyclic Frameworks

2-Bromo-3-hydroxypyridine (B45599) 1-oxide is a valuable precursor for the synthesis of complex heterocyclic frameworks, which are core structures in many biologically active compounds. The reactivity of the bromine atom at the 2-position allows for its participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromo substituent can be readily displaced in Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl groups. researchgate.netnih.govwikipedia.org Similarly, Buchwald-Hartwig amination allows for the introduction of a wide range of amino substituents at this position. researchgate.netwikipedia.orglibretexts.orgacsgcipr.org These reactions provide a modular approach to assemble complex molecular architectures. A general representation of these transformations is depicted below:

Table 1: Cross-Coupling Reactions for Heterocyclic Framework Synthesis

| Reaction Name | Reactants | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura Coupling | 2-Bromo-3-hydroxypyridine 1-oxide, Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos) | 2-Aryl/Heteroaryl-3-hydroxypyridine 1-oxide |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) | 2-Amino-3-hydroxypyridine 1-oxide derivative |

The resulting substituted hydroxypyridine N-oxides can then undergo further transformations, such as cyclization reactions involving the hydroxyl group, to construct fused heterocyclic systems.

Derivatization Strategies for Pharmaceutical and Agrochemical Intermediates

The "Intermediate Derivatization Method" is a key strategy in the discovery of novel pharmaceuticals and agrochemicals, where a central, functionalized core is systematically modified to create a library of related compounds for screening. nih.gov this compound is an ideal starting point for such strategies due to its multiple reactive sites. Pyridine-based compounds, in general, play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. nih.gov

The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains, altering the lipophilicity and steric profile of the molecule. The bromine atom, as mentioned, is a handle for introducing diverse substituents via cross-coupling reactions. These derivatization strategies allow for the fine-tuning of the molecule's properties to optimize its biological activity.

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Etherification | Alkyl halide, Base | Hydroxyl | 2-Bromo-3-alkoxypyridine 1-oxide |

| Esterification | Acyl chloride, Base | Hydroxyl | 2-Bromo-3-acyloxypyridine 1-oxide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Bromo | 2-Aryl-3-hydroxypyridine 1-oxide |

| Amination | Amine, Pd catalyst | Bromo | 2-Amino-3-hydroxypyridine 1-oxide |

While specific, large-scale applications in marketed drugs or pesticides are not widely documented in publicly available literature, the potential for this scaffold is evident from the derivatization possibilities.

Role in the Construction of Natural Product Analogs

Natural products often provide the inspiration for the development of new therapeutic agents. The synthesis of analogs of natural products allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. 2-Bromo-3-hydroxypyridine has been utilized in the total synthesis of pterocellin A, a marine natural product with interesting biological activities. sigmaaldrich.com Although the direct use of the 1-oxide derivative is not specified in this context, the underlying pyridine (B92270) framework is key. The principles of its reactivity would be applicable to the synthesis of analogs of pterocellin A and other natural products containing a substituted pyridine core. The bromo and hydroxyl functionalities allow for the attachment of the complex side chains characteristic of many natural products.

Use as a Precursor for Carbon Radical Generation

A novel and exciting application of pyridine N-oxides, including by extension this compound, is their use as catalysts for the photoinduced generation of carbon radicals from alkylboronic acids. bohrium.compurdue.eduresearchgate.net This methodology offers a valuable alternative to traditional radical initiation methods.

The proposed mechanism involves the photoexcitation of the pyridine N-oxide to a biradical species. bohrium.comresearchgate.net This excited state is a powerful oxidant and can engage in a nucleo-homolytic substitution reaction with an alkylboronic acid. This process generates an alkyl radical, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylation, amination, and cyanation. bohrium.compurdue.edu

The key advantage of this method is that it avoids the use of stoichiometric and often toxic radical initiators. The catalytic nature of the pyridine N-oxide and the use of visible light as a traceless reagent make this a green and sustainable approach to radical chemistry. The substitution pattern on the pyridine N-oxide can influence its photochemical properties and catalytic efficiency.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Bromo 3 Hydroxypyridine 1 Oxide and Its Derivatives

Investigation of Vasorelaxant Activity and Potassium Channel Modulation

The investigation into the vasorelaxant properties of pyridine-N-oxide derivatives has revealed their potential to act on potassium channels. While specific studies on 2-Bromo-3-hydroxypyridine (B45599) 1-oxide are not extensively documented in publicly available research, the broader class of pyridine-1-oxides has been designed and investigated as potassium channel activators. nih.gov The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn reduces the influx of calcium ions and results in vasodilation. nih.govwikipedia.org For instance, the drug Minoxidil (B1677147), a well-known vasodilator, is a pyridine (B92270) derivative whose active metabolite is a potassium channel opener. nih.gov The N-oxide group in these compounds can act as a mimic for nitric oxide (NO), a potent endogenous vasodilator. acs.org Further research is necessary to specifically elucidate the vasorelaxant activity of 2-Bromo-3-hydroxypyridine 1-oxide and its precise mechanism of action on potassium channels.

Assessment of Antimicrobial Efficacy

The antimicrobial potential of pyridine-N-oxide derivatives has been a subject of interest in medicinal chemistry. Although specific data on the antimicrobial efficacy of this compound is limited, studies on related compounds provide insights into their potential activity. For example, various pyridine compounds have demonstrated activity against a range of bacterial and fungal strains. nih.gov The antimicrobial activity of these derivatives is often influenced by the nature and position of substituents on the pyridine ring. The synthesis of various pyridine derivatives has been undertaken to evaluate their antimicrobial properties, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Evaluation of Antioxidative Properties

Studies on Anticancer Activity in Cell Lines

The anticancer potential of this compound has been primarily linked to its activity as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. acs.org Inhibition of these domains can disrupt cancer-related signaling pathways. Research has indicated that this compound hydrobromide can alter gene expression associated with cell cycle regulation and apoptosis. While specific data on a wide range of cancer cell lines is not extensively detailed, the general mechanism of bromodomain inhibition suggests potential efficacy in various cancers where these pathways are dysregulated. For context, other pyridine derivatives have been evaluated for their cytotoxic effects on cell lines such as HeLa and MCF-7. researchgate.netnih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives have shown cytotoxic effects against human lung cancer (A549), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. nih.gov

Enzyme Inhibition Studies (e.g., Bromodomain Inhibition)

A significant area of research for this compound is its role as an enzyme inhibitor, specifically targeting bromodomains. It is known to act as an inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins. osti.gov The structure-activity relationship (SAR) of pyridine-based bromodomain inhibitors has been a focus of drug discovery efforts. researchgate.netresearchgate.netnih.gov Fragment-based screening and structure-guided design have been employed to develop potent and selective inhibitors based on a pyridone scaffold. osti.govresearchgate.netnih.gov These studies have led to the discovery of novel pyridones and pyridone macrocycles with high affinity for bromodomains, demonstrating the potential of this chemical class in developing new therapeutic agents. osti.govresearchgate.net The development of selective inhibitors for specific bromodomains, such as the first bromodomain (BD1) of the BET family, is an active area of research to potentially separate therapeutic effects from toxicities. nih.gov

Exploration of Pharmacological Relevance and Drug Discovery Potential

The pharmacological relevance of this compound is intrinsically linked to its activity as a bromodomain inhibitor, making it a compound of interest for drug discovery, particularly in the field of oncology. The broader class of pyridine N-oxides has been recognized for its utility in medicinal chemistry. acs.orgresearchgate.netorganic-chemistry.org The N-oxide functional group can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can also engage in specific interactions with biological targets. researchgate.net The development of potent and orally bioavailable inhibitors based on the pyridine N-oxide scaffold for targets like Factor XIa highlights the potential of this chemical class in creating new drugs. acs.org The ongoing research into bromodomain inhibitors based on pyridine and pyridone scaffolds further underscores the drug discovery potential of compounds like this compound. osti.govresearchgate.netresearchgate.netnih.gov

Q & A

Q. What controls are essential when evaluating the compound’s stability in long-term biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.